
3-Ethyladenine
Overview
Description
3-Ethyladenine is a derivative of adenine, a purine nucleobase that plays a crucial role in the structure of DNA and RNA. The compound is characterized by the substitution of an ethyl group at the third position of the adenine ring. This modification can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyladenine typically involves the alkylation of adenine. One common method is the reaction of adenine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyladenine can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the adenine ring or the ethyl group, depending on the reagents used.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can yield ethyl aldehyde or ethanoic acid, while substitution reactions can introduce various functional groups to the adenine ring.
Scientific Research Applications
Adenosine Receptor Antagonism
Overview:
3-Ethyladenine and its derivatives have been studied for their role as non-xanthine adenosine receptor antagonists. These compounds exhibit high affinity for various adenosine receptors, including A1, A2A, and A3.
Case Study:
Research conducted by Klotz et al. (2003) demonstrated that 3-EA derivatives could selectively inhibit adenosine receptors, suggesting potential therapeutic uses in conditions such as asthma and cardiovascular diseases.
Molecular Complex Formation and Binding Studies
Overview:
this compound forms unique molecular complexes that are crucial for understanding molecular interactions.
Key Findings:
- Hydrogen-Bonding Patterns: The compound exhibits distinct hydrogen-bonding patterns compared to its crystal structures, which are essential for drug design (Pedireddi et al., 2001).
- Molecularly Imprinted Polymers (MIPs): Studies have utilized 3-EA in developing MIPs for biosensors and drug delivery systems (Batra & Shea, 2002).
Chemical Reactivity and Acidity Studies
Overview:
The acidity of this compound has been investigated to understand its reactivity in biological systems.
Data Table: Acidity and Reactivity of 3-EA
Compound | pKa Value | Reactivity |
---|---|---|
This compound | ~4.5 | Moderate acidity |
9-Ethyladenine | ~5.0 | Similar reactivity |
Significance:
Understanding the acidity helps in comprehending the chemical behavior of adenine derivatives in various environments (Sharma & Lee, 2002).
Applications in Neurodegenerative Disorders
Overview:
this compound derivatives have shown promise in models of neurodegenerative diseases like Parkinson's disease.
Case Study:
Pinna et al. (2005) reported that 3-EA derivatives acted as antagonists at the adenosine A2A receptor, which could play a significant role in neuroprotection and the treatment of Parkinson's disease.
Nucleotide Base Recognition and Separation
Overview:
The compound has been employed in electrochromatographic techniques for the separation of nucleotide bases.
Applications:
- Electrochromatography: Utilized for analyzing complex biological samples, enhancing the efficiency of nucleotide base separation (Huang et al., 2004).
Analytical Applications
Overview:
this compound has been utilized in developing methods for detecting nucleobases and their modifications.
Key Techniques:
- Liquid Chromatography-Mass Spectrometry (LC-MS): This method has been optimized for measuring levels of related compounds like 3-methyladenine in biological samples, which can reflect environmental exposure to alkylating agents (Google Patents, CN103823010B).
Mechanism of Action
The mechanism by which 3-Ethyladenine exerts its effects is primarily through its interaction with DNA. The ethyl group can cause structural distortions in the DNA helix, leading to mutations during replication. These mutations can activate DNA repair pathways, providing insights into the cellular mechanisms that maintain genomic integrity. The compound can also interact with various enzymes involved in DNA synthesis and repair, affecting their activity and function.
Comparison with Similar Compounds
3-Methyladenine: Similar to 3-Ethyladenine but with a methyl group instead of an ethyl group. It is widely used as an autophagy inhibitor in biological research.
3-Propyladenine: Contains a propyl group at the third position, offering a longer alkyl chain compared to this compound.
6-Ethyladenine: The ethyl group is attached at the sixth position of the adenine ring, leading to different chemical and biological properties.
Uniqueness: this compound is unique due to the specific position and size of its ethyl group, which can influence its reactivity and interactions with biological molecules. This makes it a valuable tool for studying the effects of alkylation on nucleobases and their role in various cellular processes.
Biological Activity
3-Ethyladenine (3-EA) is an alkylated derivative of adenine, a purine nucleobase essential for various biological processes. Its biological activity has garnered attention due to its implications in mutagenesis and potential roles in cancer biology. This article explores the biological activity of this compound, including its mechanisms of action, effects on DNA, and relevance in mutagenesis studies.
This compound primarily acts as a DNA alkylating agent. Alkylation refers to the addition of alkyl groups to DNA, which can lead to mutations during DNA replication. The presence of 3-EA can induce mispairing during replication, particularly by pairing with cytosine instead of thymine, leading to G/C to A/T transitions . This mispairing is significant as it can contribute to genetic variability and potentially carcinogenic outcomes.
Case Studies and Findings
- Cigarette Smoke Exposure : Elevated levels of this compound have been detected in the urine of smokers, suggesting that cigarette smoke contains DNA-alkylating agents. This exposure correlates with increased levels of N-terminal N-ethylvaline in hemoglobin, indicating systemic effects from alkylation .
- EMS Mutagenesis : Ethyl methanesulfonate (EMS), a well-known mutagen, has been shown to induce mutations through the formation of this compound. In studies involving Arabidopsis and rice, EMS treatment resulted in a variety of mutations predominantly characterized by G/C to A/T transitions due to the mispairing facilitated by 3-EA .
Biological Activity Data Table
Implications in Cancer Research
The mutagenic potential of this compound raises concerns regarding its role in cancer development. The ability to induce DNA damage and mutations positions it as a compound of interest in cancer biology research. Studies have suggested that the presence of alkylated bases like 3-EA can lead to genomic instability, a hallmark of cancer cells .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying 3-Ethyladenine in biological samples, and how are they validated?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound, particularly in urine. Deuterated internal standards (e.g., d4-3-hydroxyethyladenine) are critical for minimizing matrix effects and improving accuracy . Validation requires assessing limits of detection (LOD), recovery rates, and inter-laboratory reproducibility. Controlled dietary studies are essential to distinguish background levels from exogenous exposure, as this compound excretion can vary with dietary alkylating agents .
Q. How does this compound serve as a biomarker for tobacco smoke exposure, and what are its limitations?
- Methodological Answer : this compound is a urinary biomarker of alkylating agents in tobacco smoke, reflecting exposure to nitrosamines like N-nitrosodiethylamine. Its levels correlate with smoking intensity but require normalization to creatinine to account for urinary dilution. Limitations include confounding by dietary sources (e.g., grilled meats) and inter-individual metabolic variability. Cross-validation with other biomarkers (e.g., 8-hydroxy-2'-deoxyguanosine) improves specificity .
Q. What is the biological significance of this compound in DNA alkylation damage studies?
- Methodological Answer : this compound forms via alkylation of adenine at the N3 position, disrupting base pairing (see Figure 5 in ). This adduct is mutagenic but rapidly repaired by alkyladenine DNA glycosylase (AAG). Researchers quantify repair kinetics using in vitro models (e.g., human cell lines) with siRNA knockdown of AAG to assess unrepaired adduct accumulation .
II. Advanced Research Questions
Q. How can experimental designs address discrepancies in this compound levels between controlled dietary studies and real-world exposure scenarios?
- Methodological Answer : Longitudinal studies with strict dietary controls (e.g., eliminating alkylating food additives) are necessary to isolate tobacco-specific contributions. Researchers should collect repeated urine samples and adjust for covariates like age, sex, and CYP450 enzyme activity. Mixed-effects models can disentangle intra- and inter-individual variability .
Q. What experimental approaches elucidate the mutagenic mechanisms of this compound in vitro?
- Methodological Answer : Use CRISPR-edited cell lines (e.g., AAG-null) to study unrepaired adducts. Incorporate shuttle vector systems with site-specific this compound lesions to quantify mutation spectra (e.g., transversion mutations) via next-generation sequencing. Pair with molecular dynamics simulations to model structural distortions in DNA .
Q. How do variations in sample collection protocols affect the reproducibility of this compound quantification across studies?
- Methodological Answer : Standardize urine collection timing (e.g., first-morning void) and storage conditions (−80°C with antioxidants). Conduct pre-analytical stability tests to assess degradation. Harmonize protocols via multicenter collaborations, referencing guidelines like those in for statistical consistency .
Q. What strategies validate this compound as a biomarker in large-scale epidemiological studies despite conflicting evidence on its specificity?
- Methodological Answer : Perform nested case-control studies within cohorts, stratifying by smoking status and dietary habits. Use receiver operating characteristic (ROC) curves to evaluate sensitivity/specificity against cotinine (a nicotine metabolite). Meta-analyses of existing datasets (e.g., NHANES) can resolve contradictions in biomarker utility .
Q. III. Data Contradiction and Synthesis
Q. How should researchers reconcile the exclusion of this compound from some biomarker panels despite its detectability in tobacco exposure studies?
- Methodological Answer : Critically evaluate validation criteria from : analytical robustness (e.g., LC-MS/MS sensitivity) and epidemiological relevance (dose-response relationships). Compare with established biomarkers (e.g., 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol [NNAL]) to identify gaps in predictive value. Advocate for inclusion in panels through consensus workshops .
Q. What methodologies optimize the synthesis of deuterated this compound for use as internal standards?
- Methodological Answer : Employ nucleophilic alkylation of adenine with deuterated ethylating agents (e.g., [D5]-ethyl iodide) under anhydrous conditions. Purify via reverse-phase HPLC and confirm isotopic purity using high-resolution mass spectrometry. Validate co-elution with endogenous this compound to ensure identical retention times .
Q. IV. Experimental Design Challenges
Q. How can researchers model the pharmacokinetics of this compound formation and excretion in vivo?
- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models integrating parameters like renal clearance rates and tissue-specific alkylation. Validate using human volunteer data from , where 70% of ingested this compound was excreted unchanged. Incorporate Monte Carlo simulations to account for population variability .
Properties
IUPAC Name |
3-ethyl-7H-purin-6-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-2-12-4-11-6(8)5-7(12)10-3-9-5/h3-4,8H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZTXNQITCBSCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=N)C2=C1N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962847 | |
Record name | 3-Ethyl-3H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43003-87-8 | |
Record name | 3-Ethyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043003878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-3H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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